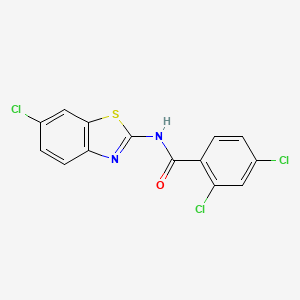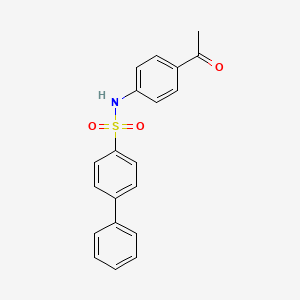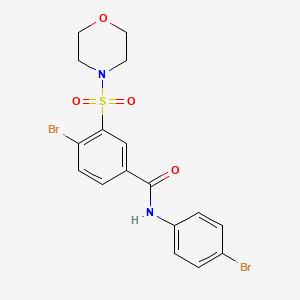![molecular formula C22H16N4O3S B3466561 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3466561.png)
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
Vue d'ensemble
Description
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, several studies have proposed possible mechanisms based on its chemical structure and biological activity. It is believed to interact with various cellular targets, including enzymes and receptors, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Some of the major effects include:
1. Inhibition of enzyme activity: The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
2. Modulation of receptor activity: It has also been shown to modulate the activity of various receptors, including GABA-A receptors and NMDA receptors.
3. Anti-oxidant activity: The compound has been shown to possess anti-oxidant activity, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments include its diverse biological activities, relatively easy synthesis method, and availability of various derivatives for structure-activity relationship studies. However, the limitations include its potential toxicity and limited information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. Some of the major areas of interest include:
1. Development of new derivatives: The synthesis of new derivatives with improved biological activities and reduced toxicity is an important area of research.
2. Pharmacokinetics and pharmacodynamics: Further studies are needed to understand the pharmacokinetics and pharmacodynamics of the compound, which can help in its development as a potential drug candidate.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
4. Mechanistic studies: Further studies are needed to understand the exact mechanism of action of the compound and its interaction with cellular targets.
Conclusion:
This compound is a promising compound with diverse biological activities and potential applications in various fields of science. However, further studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been studied for its potential applications in various fields of science. Some of the major research areas include:
1. Antimicrobial activity: Several studies have reported the antimicrobial activity of this compound against various bacterial and fungal strains. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger, among others.
2. Anticancer activity: The compound has also been studied for its potential anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This makes it a promising candidate for the development of new anticancer drugs.
3. Anti-inflammatory activity: Inflammation is a common underlying factor in many diseases, and compounds that can reduce inflammation have potential therapeutic applications. This compound has been shown to possess anti-inflammatory activity in various in vitro and in vivo models.
Propriétés
IUPAC Name |
2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-20(16-7-3-1-4-8-16)15-30-22-24-23-21(25(22)18-9-5-2-6-10-18)17-11-13-19(14-12-17)26(28)29/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYQTIVAYFCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3466480.png)


![4-[(3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3466501.png)

![N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3466517.png)
![4-bromo-N-(4-bromophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3466518.png)


![3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3466528.png)
![N-(4-acetylphenyl)-3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3466535.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3466552.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3466557.png)
![methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3466571.png)